molecular formula C18H24N4O B12171491 3-Butyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

3-Butyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12171491
M. Wt: 312.4 g/mol
InChI Key: IEKQECPNANVTBK-UHFFFAOYSA-N
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Description

3-Butyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the pyrimido[1,2-a][1,3,5]triazine family This compound is characterized by its unique structure, which includes a fused triazine and pyrimidine ring system

Properties

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

3-butyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C18H24N4O/c1-4-5-11-20-12-21(16-9-7-6-8-10-16)18-19-15(3)14(2)17(23)22(18)13-20/h6-10H,4-5,11-13H2,1-3H3

InChI Key

IEKQECPNANVTBK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CN(C2=NC(=C(C(=O)N2C1)C)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted pyrimidine and a triazine derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are used to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.

    Substitution: Halogens, nucleophiles; reactions often require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-Butyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Butyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Butyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-4-one: Similar structure but with a different position of the carbonyl group.

    3-Butyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-2-one: Another isomer with the carbonyl group at a different position.

Uniqueness

The uniqueness of 3-Butyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific substitution pattern and the resulting chemical properties

Biological Activity

3-Butyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one (CAS No. 1158550-37-8) is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention in various fields of research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.

The molecular formula of 3-butyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one is C18H24N4OC_{18}H_{24}N_{4}O with a molecular weight of 312.4 g/mol. Its structure features a pyrimidine ring fused with a triazine moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC18H24N4O
Molecular Weight312.4 g/mol
CAS Number1158550-37-8

Biological Activity Overview

Research indicates that compounds similar to 3-butyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one exhibit a range of biological activities including:

  • Anticancer Activity : Some studies have shown that pyrimidine derivatives can inhibit the proliferation of cancer cells by interfering with DNA synthesis and repair mechanisms.
  • Antimicrobial Properties : Compounds within this class have demonstrated effectiveness against various bacterial and fungal strains.
  • Antioxidant Effects : The ability to scavenge free radicals has been noted in related compounds, suggesting potential protective effects against oxidative stress.

Anticancer Activity

A study focusing on pyrimidine derivatives indicated that certain structural modifications can enhance cytotoxicity against cancer cell lines such as A431 (vulvar epidermal carcinoma). The mechanism involves the inhibition of key enzymes involved in nucleic acid synthesis .

Antimicrobial Properties

Research has demonstrated that similar compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Effects

The antioxidant properties of related pyrimidine compounds have been attributed to their ability to donate electrons and neutralize free radicals. This activity can potentially mitigate cellular damage associated with various diseases .

Case Study 1: Anticancer Efficacy

In a controlled experiment, 3-butyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one was tested against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Testing

A series of tests were conducted using this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest strong potential as an antimicrobial agent.

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